molecular formula C17H15BrN2O3S2 B2949213 N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899967-85-2

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2949213
CAS No.: 899967-85-2
M. Wt: 439.34
InChI Key: UMEHRVSIOLDMRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzothiazole and benzamide groups .


Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents present. The bromine atom on the benzothiazole ring could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with different chemical reagents .

Scientific Research Applications

Antimicrobial Activities

  • Antimicrobial Resistance Combat : Research has shown that derivatives of N-(benzo[d]thiazol-2-yl) have been synthesized and evaluated for their antimicrobial properties. Some compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential in designing potent antimicrobial agents (Anuse et al., 2019).

Synthesis Methodologies

  • Microwave-Assisted Synthesis : The use of microwave irradiation has been promoted as a cleaner, more efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the advantages of modern synthetic techniques (Saeed, 2009).

Pharmacological Activities

  • Antipsychotic Agents : Studies have explored the synthesis and antidopaminergic properties of certain derivatives, highlighting their potential as antipsychotic agents with low extrapyramidal side effects, which is crucial for improving patient compliance and treatment efficacy (Högberg et al., 1990).

Material Science

  • Organic Semiconductors : The exploration of benzo[d][1,2,3]thiadiazole (BT) isomers and their implementation in semiconducting polymers for optoelectronic applications demonstrates the material science potential of derivatives associated with N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, offering insights into new materials for electronic and photovoltaic applications (Chen et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives have been studied for their anticancer activity .

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or industry, and optimizing its synthesis process .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEHRVSIOLDMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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